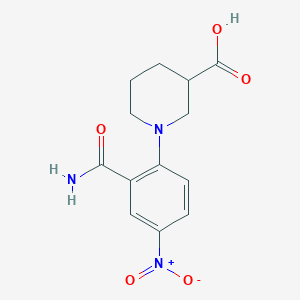
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H15N3O5. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications . The compound is characterized by the presence of a piperidine ring substituted with carbamoyl and nitrophenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a piperidine derivative followed by carbamoylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and nitrophenyl positions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carbamoyl and nitrophenyl groups.
1-(4-Nitrophenyl)piperidine-3-carboxylic acid: This compound lacks the carbamoyl group, which affects its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C13H15N3O5 |
|---|---|
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
1-(2-carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O5/c14-12(17)10-6-9(16(20)21)3-4-11(10)15-5-1-2-8(7-15)13(18)19/h3-4,6,8H,1-2,5,7H2,(H2,14,17)(H,18,19) |
InChI-Schlüssel |
HXVMYUIHZUIKBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


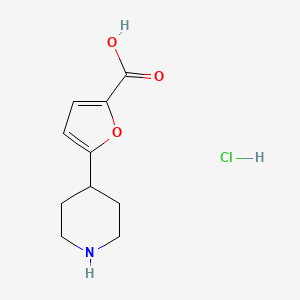
![N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B13551865.png)
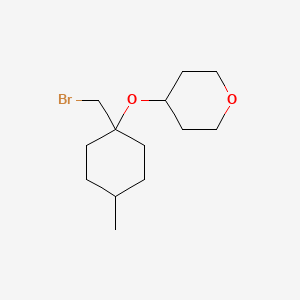
![Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13551872.png)
![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)
![N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B13551885.png)
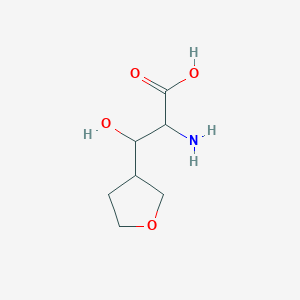
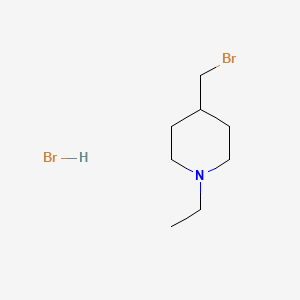
![(1R,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13551891.png)



![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
![5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylicacid](/img/structure/B13551939.png)
